molecular formula C17H15F2N5O2S B12145499 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide

Cat. No.: B12145499
M. Wt: 391.4 g/mol
InChI Key: OJCAGNBJXZFRRF-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide is a complex organic compound that belongs to the class of triazole derivatives.

Preparation Methods

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide typically involves multiple steps. One common method includes the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl) ketone with sodium cyanate, followed by heating to form the triazole derivative. This intermediate is then subjected to acid hydrolysis to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications . For example:

    Fluconazole: Primarily used as an antifungal agent.

    Voriconazole: Known for its broad-spectrum antifungal activity.

    Itraconazole: Used to treat various fungal infections.

Properties

Molecular Formula

C17H15F2N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C17H15F2N5O2S/c1-26-12-4-2-3-10(7-12)16-22-23-17(24(16)20)27-9-15(25)21-11-5-6-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

OJCAGNBJXZFRRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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